2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one
Description
2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a 2,6-diamino substitution on the pyrimidine ring and a 7,7,7-trifluoro-6-oxoheptyl side chain at position 3. The trifluoroalkyl ketone moiety enhances lipophilicity and metabolic stability, while the pyrimidinone core provides a scaffold for hydrogen bonding and π-π interactions.
Properties
CAS No. |
647831-32-1 |
|---|---|
Molecular Formula |
C11H15F3N4O2 |
Molecular Weight |
292.26 g/mol |
IUPAC Name |
2,4-diamino-5-(7,7,7-trifluoro-6-oxoheptyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H15F3N4O2/c12-11(13,14)7(19)5-3-1-2-4-6-8(15)17-10(16)18-9(6)20/h1-5H2,(H5,15,16,17,18,20) |
InChI Key |
BWGKKUOLMGGQLS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC1=C(N=C(NC1=O)N)N)CCC(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is to start with a pyrimidine derivative and introduce the amino groups through nucleophilic substitution reactions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions. The heptyl chain with the ketone functional group can be attached through alkylation reactions followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidinones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Diamino-5-(7,7,7-trifluoro-6-oxoheptyl)pyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.
Comparison with Similar Compounds
Key Analogues :
2,6-Diamino-5-{[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}-pyrimidin-4(1H)-one (): Contains a sulfamoylphenylazo substituent instead of the trifluoroalkyl chain. Additional aromatic and sulfonamide groups enhance π-stacking and solubility .
1-Cyclohex-1-en-1-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one (): Features a fused thienoquinoline system and cyclohexenyl group, increasing steric bulk and altering electronic properties .
2,6-Diamino-5-(hydroxyamino)pyrimidin-4(1H)-one (): Simpler structure with a hydroxyamino group at position 5, favoring hydrogen bonding but lacking the lipophilic trifluoroalkyl chain .
Table 1: Structural Comparison
Physicochemical and Spectroscopic Properties
- Target Compound : Expected to exhibit strong IR absorption for C=O (~1669 cm⁻¹, similar to ) and NH₂/NH groups (3189–3433 cm⁻¹). The trifluoro group would show distinct ¹⁹F NMR signals.
- : IR peaks at 1669 cm⁻¹ (C=O) and 3189–3433 cm⁻¹ (NH/NH₂). ¹H NMR signals at δ 2.29 (CH₃) and 5.38–9.83 (NH/NH₂) .
- : Lower melting point (115–117°C vs. 261–263°C in ), likely due to reduced crystallinity from the bulky thienoquinoline system .
- : Lower molecular weight (157.13) correlates with simpler solubility but reduced thermal stability .
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